N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Catalog No.
S11565916
CAS No.
M.F
C23H26N4O2
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1...

Product Name

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

IUPAC Name

1-(2-methoxyethyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]indole-3-carboxamide

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H26N4O2/c1-16(2)27-21-11-7-5-9-19(21)25-22(27)14-24-23(28)18-15-26(12-13-29-3)20-10-6-4-8-17(18)20/h4-11,15-16H,12-14H2,1-3H3,(H,24,28)

InChI Key

ATQAGDPMVQICKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CN(C4=CC=CC=C43)CCOC

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzimidazole moiety linked to an indole framework. This compound is notable for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The molecular formula of this compound is C21H26N4O2C_{21}H_{26}N_{4}O_{2}, and it has a molecular weight of approximately 378.46 g/mol.

The structure of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide consists of an indole ring system that is substituted with a methoxyethyl group and an amide functional group. The presence of the benzimidazole unit contributes to the compound's biological activity, making it a subject of interest in various research studies.

The chemical behavior of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can involve several typical reactions associated with amides and heterocyclic compounds. Key reactions may include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.
  • Oxidation: The indole moiety can undergo oxidation to form various derivatives, which may exhibit altered biological activities.

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide exhibits potential biological activities commonly associated with benzimidazole derivatives. These activities may include:

  • Antimicrobial Properties: Compounds with benzimidazole structures often show efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic synthesis techniques. General methods may include:

  • Formation of the Benzimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamines and suitable aldehydes.
  • Synthesis of the Indole Moiety: Indoles can be synthesized using Fischer indole synthesis or other cyclization methods.
  • Coupling Reaction: The final step usually involves coupling the benzimidazole derivative with the indole moiety through an amide formation reaction.

The potential applications of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide are vast, particularly in pharmaceuticals:

  • Drug Development: Due to its unique structure and biological activity, this compound could serve as a lead compound for developing new drugs targeting infectious diseases or cancers.
  • Research Tools: It may be utilized in biochemical assays to study enzyme interactions or cellular pathways influenced by benzimidazole derivatives.

Interaction studies involving N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide would focus on its binding affinities to target proteins or enzymes. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between the compound and its biological targets.
  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-[4-[2-Ethylbenzimidazol]methyl]phenolContains a phenolic groupKnown for neuroprotective effects
4-(2-Pyridinylamino)butanamideSimilar but lacks benzimidazolePrimarily studied for anti-inflammatory properties
5-MethylbenzimidazoleSimplified structure without additional substituentsCommonly used in synthetic organic chemistry

These comparisons highlight the unique aspects of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide, particularly its dual heterocyclic nature which may confer distinct biological activities not seen in simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

390.20557608 g/mol

Monoisotopic Mass

390.20557608 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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